molecular formula C30H41F2N5O2 B15145129 N-Formyl Maraviroc-d6

N-Formyl Maraviroc-d6

Cat. No.: B15145129
M. Wt: 547.7 g/mol
InChI Key: VOAHTIZOTHESLT-KFMTUYIGSA-N
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Preparation Methods

The synthesis of N-Formyl Maraviroc-d6 involves several steps, starting with the preparation of Maraviroc. The deuteration process typically involves the introduction of deuterium atoms into the Maraviroc molecule. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon and a solvent like ethanol . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Formyl Maraviroc-d6 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

N-Formyl Maraviroc-d6 has several scientific research applications:

    Chemistry: It is used as a reference standard in mass spectrometry to study the behavior of Maraviroc and its metabolites.

    Biology: It is used in studies involving the interaction of Maraviroc with biological targets, such as the CCR5 receptor.

    Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Maraviroc.

    Industry: It is used in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

N-Formyl Maraviroc-d6 is unique compared to other similar compounds due to its deuterated nature. Deuteration often enhances the metabolic stability and alters the pharmacokinetic properties of the compound. Similar compounds include:

These compounds share similar structural features but differ in their specific applications and biological targets.

Properties

Molecular Formula

C30H41F2N5O2

Molecular Weight

547.7 g/mol

IUPAC Name

4,4-difluoro-N-formyl-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1/i1D3,2D3

InChI Key

VOAHTIZOTHESLT-KFMTUYIGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C)C([2H])([2H])[2H]

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C

Origin of Product

United States

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